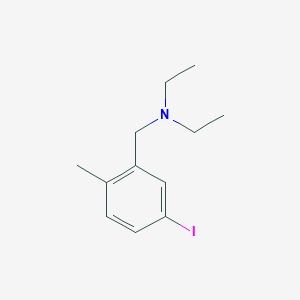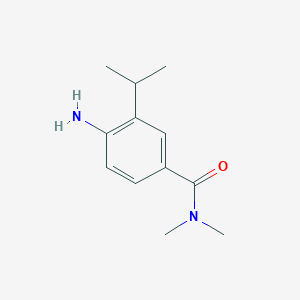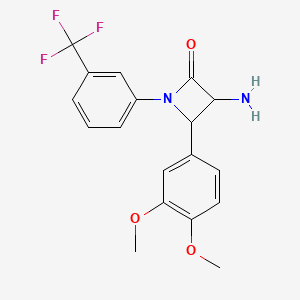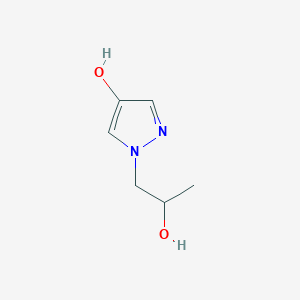
N-Ethyl-N-(5-iodo-2-methylbenzyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-(5-iodo-2-methylbenzyl)ethanamine is an organic compound with the molecular formula C12H18IN It is a derivative of ethanamine, where the ethyl group is substituted with a 5-iodo-2-methylbenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(5-iodo-2-methylbenzyl)ethanamine typically involves the reaction of N-ethyl ethanamine with 5-iodo-2-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N-(5-iodo-2-methylbenzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine atom, forming N-ethyl-N-(2-methylbenzyl)ethanamine.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) are used under appropriate conditions.
Major Products
Oxidation: this compound N-oxide.
Reduction: N-Ethyl-N-(2-methylbenzyl)ethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Ethyl-N-(5-iodo-2-methylbenzyl)ethanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N-(5-iodo-2-methylbenzyl)ethanamine involves its interaction with specific molecular targets such as receptors or enzymes. The iodine atom may play a crucial role in binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-Ethyl-N-(2-iodo-5-methylbenzyl)ethanamine
- N-Ethyl-N-(4-iodo-2-methylbenzyl)ethanamine
- N-Ethyl-N-(3-iodo-2-methylbenzyl)ethanamine
Uniqueness
N-Ethyl-N-(5-iodo-2-methylbenzyl)ethanamine is unique due to the specific positioning of the iodine and methyl groups on the benzyl ring. This structural arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H18IN |
|---|---|
Peso molecular |
303.18 g/mol |
Nombre IUPAC |
N-ethyl-N-[(5-iodo-2-methylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H18IN/c1-4-14(5-2)9-11-8-12(13)7-6-10(11)3/h6-8H,4-5,9H2,1-3H3 |
Clave InChI |
RWSGEADPQVKGFW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=C(C=CC(=C1)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777083.png)




![Dispiro[2,3-diazabicyclo[3.1.0]hexane-6,1'-cyclobutane-2',1''-cyclopropane]](/img/structure/B14777116.png)
![Tert-butyl 3-[2-aminopropanoyl(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B14777123.png)
![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14777124.png)



![4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline](/img/structure/B14777133.png)
![(10R,13S)-17-(7-hydroxy-6-methylheptan-2-yl)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B14777134.png)

